molecular formula C22H25NO3 B4577062 2-Methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline

2-Methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline

Cat. No.: B4577062
M. Wt: 351.4 g/mol
InChI Key: GSSHXWTVRACWTL-UHFFFAOYSA-N
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Description

2-Methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound features a quinoline core substituted with a 2-methyl group and a 3-(2-propan-2-yloxyphenoxy)propoxy side chain, which may impart unique chemical and biological properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use as a pharmacophore in the development of new therapeutic agents targeting diseases such as malaria, cancer, and bacterial infections.

    Industry: Use in the development of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 2-Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.

    Attachment of the 3-(2-propan-2-yloxyphenoxy)propoxy Side Chain: This step involves the nucleophilic substitution reaction of 8-hydroxyquinoline with 3-(2-propan-2-yloxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position, where the 3-(2-propan-2-yloxyphenoxy)propoxy group is attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as the catalyst.

    Substitution: Potassium carbonate as a base in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, in antimalarial applications, quinoline derivatives inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial agent with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar mechanism of action.

    Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

Uniqueness

2-Methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

2-methyl-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-16(2)26-20-10-5-4-9-19(20)24-14-7-15-25-21-11-6-8-18-13-12-17(3)23-22(18)21/h4-6,8-13,16H,7,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSHXWTVRACWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3OC(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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